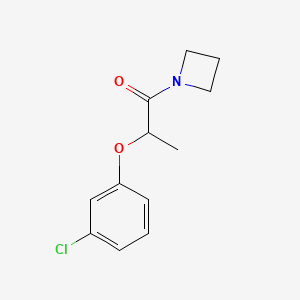![molecular formula C13H12F2N2O2 B7515527 N-[1-(2,4-difluorophenyl)ethyl]-3-methyl-1,2-oxazole-5-carboxamide](/img/structure/B7515527.png)
N-[1-(2,4-difluorophenyl)ethyl]-3-methyl-1,2-oxazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[1-(2,4-difluorophenyl)ethyl]-3-methyl-1,2-oxazole-5-carboxamide, also known as DFE-1, is a novel compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. DFE-1 is a small molecule that belongs to the oxazole class of compounds and is known for its anti-inflammatory and neuroprotective properties.
Mecanismo De Acción
The mechanism of action of N-[1-(2,4-difluorophenyl)ethyl]-3-methyl-1,2-oxazole-5-carboxamide is not fully understood, but it is believed to act by inhibiting the production of pro-inflammatory cytokines and chemokines. It is also believed to reduce the activation of microglia, which are immune cells in the brain that contribute to neuroinflammation.
Biochemical and Physiological Effects
N-[1-(2,4-difluorophenyl)ethyl]-3-methyl-1,2-oxazole-5-carboxamide has been shown to have several biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines and chemokines in the body, which can help in the treatment of inflammatory diseases. N-[1-(2,4-difluorophenyl)ethyl]-3-methyl-1,2-oxazole-5-carboxamide has also been shown to reduce the activation of microglia, which can help in the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-[1-(2,4-difluorophenyl)ethyl]-3-methyl-1,2-oxazole-5-carboxamide in lab experiments is its low toxicity and high solubility, which makes it easy to administer and study. However, one of the limitations of using N-[1-(2,4-difluorophenyl)ethyl]-3-methyl-1,2-oxazole-5-carboxamide is its limited stability, which can make it difficult to store and transport.
Direcciones Futuras
There are several future directions for the study of N-[1-(2,4-difluorophenyl)ethyl]-3-methyl-1,2-oxazole-5-carboxamide. One direction is to study its potential therapeutic applications in other inflammatory and neurodegenerative diseases. Another direction is to study its mechanism of action in more detail to better understand how it works. Additionally, further research can be done to improve the stability of N-[1-(2,4-difluorophenyl)ethyl]-3-methyl-1,2-oxazole-5-carboxamide, which can make it more suitable for use in clinical settings.
Conclusion
In conclusion, N-[1-(2,4-difluorophenyl)ethyl]-3-methyl-1,2-oxazole-5-carboxamide is a novel compound that has shown promising results in the treatment of inflammatory and neurodegenerative diseases. Its anti-inflammatory and neuroprotective properties make it a potential candidate for the development of new therapies. Further research is needed to fully understand its mechanism of action and to explore its potential therapeutic applications.
Métodos De Síntesis
N-[1-(2,4-difluorophenyl)ethyl]-3-methyl-1,2-oxazole-5-carboxamide can be synthesized using a simple and efficient method. The synthesis involves the reaction of 2,4-difluorobenzylamine with 3-methyl-4-nitro-5-isoxazolecarboxylic acid in the presence of a catalyst to form N-[1-(2,4-difluorophenyl)ethyl]-3-methyl-1,2-oxazole-5-carboxamide.
Aplicaciones Científicas De Investigación
N-[1-(2,4-difluorophenyl)ethyl]-3-methyl-1,2-oxazole-5-carboxamide has been extensively studied for its potential therapeutic applications in various scientific research fields. It has been shown to have anti-inflammatory properties that can help in the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. N-[1-(2,4-difluorophenyl)ethyl]-3-methyl-1,2-oxazole-5-carboxamide has also been studied for its neuroprotective properties and has shown promising results in the treatment of neurodegenerative diseases such as Alzheimer’s and Parkinson’s.
Propiedades
IUPAC Name |
N-[1-(2,4-difluorophenyl)ethyl]-3-methyl-1,2-oxazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F2N2O2/c1-7-5-12(19-17-7)13(18)16-8(2)10-4-3-9(14)6-11(10)15/h3-6,8H,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCZIACMOVRDMFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)C(=O)NC(C)C2=C(C=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(2,4-difluorophenyl)ethyl]-3-methyl-1,2-oxazole-5-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylpropyl]acetamide](/img/structure/B7515542.png)


![4-[4-[1-(1,3-benzothiazol-2-yl)ethyl]piperazine-1-carbonyl]-1H-quinolin-2-one](/img/structure/B7515557.png)
